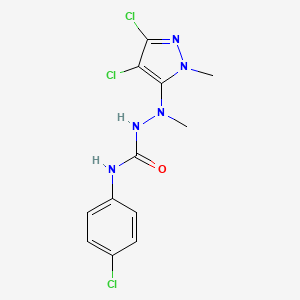

N-(4-chlorophenyl)-2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-1-hydrazinecarboxamide

Description

N-(4-chlorophenyl)-2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-1-hydrazinecarboxamide is a synthetic organic compound featuring a hydrazinecarboxamide core linked to a 4-chlorophenyl group and a 3,4-dichloro-1-methylpyrazole moiety.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[(4,5-dichloro-2-methylpyrazol-3-yl)-methylamino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3N5O/c1-19-11(9(14)10(15)17-19)20(2)18-12(21)16-8-5-3-7(13)4-6-8/h3-6H,1-2H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSPZHIGTSPYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)Cl)N(C)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-1-hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a hydrazinecarboxamide moiety which is known for its biological relevance in various therapeutic applications.

Research indicates that compounds similar to this compound exhibit a range of biological activities through various mechanisms:

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as iNOS and COX-2, suggesting a potential role in treating inflammatory diseases .

- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, analogs have demonstrated IC50 values indicating effective inhibition of cancer cell growth .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds, emphasizing their therapeutic potential:

Case Studies

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of a compound closely related to this compound. The results showed that treatment reduced nitric oxide production in LPS-stimulated microglial cells and inhibited the release of pro-inflammatory cytokines. This suggests a mechanism involving the suppression of NF-kB signaling pathways, which are critical in inflammation .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, derivatives of the compound were tested against various human cancer cell lines. The results indicated significant growth inhibition with some compounds achieving IC50 values comparable to standard chemotherapeutics like doxorubicin. This highlights the potential use of these derivatives in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-1-hydrazinecarboxamide exhibit significant anticancer properties. For instance, studies have shown that hydrazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chlorophenyl and pyrazole moieties enhances these effects by increasing lipophilicity and bioavailability, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that similar hydrazinecarboxamide derivatives possess strong inhibitory effects against a range of bacterial and fungal strains. These findings suggest that the compound could be developed into an effective treatment option for infections resistant to conventional antibiotics. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can lead to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

Preliminary research suggests that compounds with a similar structure may exhibit anti-inflammatory properties. By modulating inflammatory pathways, such compounds could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Herbicidal Activity

This compound has potential applications as a herbicide. Research has indicated that pyrazole derivatives can inhibit specific enzymes involved in plant growth, leading to effective weed control. The compound's unique structural features allow it to target plant metabolic pathways selectively, minimizing damage to crops while effectively controlling weed populations .

Fungicidal Properties

The compound's structural similarities with known fungicides suggest potential applications in crop protection against fungal pathogens. Studies have shown that hydrazine-based compounds can disrupt fungal cell wall synthesis or inhibit key metabolic processes within the fungus, leading to effective disease management strategies in agriculture .

Summary of Findings

The following table summarizes the key applications of this compound:

| Application | Description | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | Induces apoptosis, cell cycle arrest |

| Antimicrobial | Effective against various bacterial and fungal strains | Disruption of microbial metabolism |

| Anti-inflammatory | Potential treatment for inflammatory diseases | Modulation of inflammatory cytokines |

| Herbicidal | Controls weed populations | Inhibition of plant growth enzymes |

| Fungicidal | Protects crops from fungal pathogens | Disruption of fungal cell wall synthesis |

Case Studies

Case Study 1: Anticancer Activity

A study investigating a series of hydrazine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential of this compound as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, several hydrazine derivatives were screened against clinical isolates of resistant bacterial strains. Results showed significant inhibition zones comparable to standard antibiotics, suggesting that this compound could serve as a novel antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole-carboxamide derivatives synthesized in Molecules (2015) (). Key comparisons include:

- Compound 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide Structural Differences: Lacks the hydrazinecarboxamide group; instead, it has a carboxamide bridge and a cyano substituent on the pyrazole. Impact: The cyano group may enhance electron-withdrawing effects, whereas the hydrazine group in the target compound could improve solubility via hydrogen bonding .

- Compound 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Structural Differences: Features a 4-fluorophenyl group instead of 4-chlorophenyl. Impact: Fluorine’s electronegativity may alter dipole moments and metabolic stability compared to chlorine .

Physicochemical Properties

Data from and extrapolated trends for the target compound are summarized below:

Key Observations :

- Halogenation (Cl, F) correlates with higher melting points due to increased molecular packing efficiency (e.g., 3b vs. 3d).

- The hydrazinecarboxamide group in the target compound may improve aqueous solubility compared to cyano- or fluoro-substituted analogs, though experimental validation is needed.

Stability and Reactivity

- The target compound’s hydrazinecarboxamide group may confer susceptibility to hydrolysis or oxidation, unlike the more stable carboxamides in .

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-1-hydrazinecarboxamide, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and hydrazinecarboxamide formation. For example:

Cyclization : Reacting substituted hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazole cores .

Substitution : Introducing the 4-chlorophenyl and dichloropyrazole groups via nucleophilic substitution or coupling reactions.

Purification : Column chromatography or recrystallization to isolate the final product.

Key reagents include POCl₃, substituted phenylhydrazines, and chlorinated aromatic precursors.

- Example Reaction Table :

| Step | Reagents/Conditions | Product Intermediate | Yield (%) |

|---|---|---|---|

| 1 | POCl₃, 120°C | Pyrazole core | 65–75 |

| 2 | 4-Chlorophenyl chloride, DMF | Substituted hydrazide | 50–60 |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .

- X-ray Crystallography : Resolves 3D molecular geometry (e.g., bond angles, torsion angles) and crystal packing (monoclinic system, space group P21/c) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~470) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals) .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to identify discrepancies in torsional angles or hydrogen bonding .

- Temperature-Dependent Studies : Analyze dynamic effects (e.g., tautomerism) via variable-temperature NMR .

Q. What strategies are employed to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Systematic Substitution : Modify substituents on the pyrazole (e.g., Cl → F, CH₃ → CF₃) and hydrazinecarboxamide groups .

-

Bioisosteric Replacement : Replace the chlorophenyl group with bioisosteres (e.g., thiophene, pyridine) to enhance solubility or binding affinity .

-

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins before synthesis .

- Example SAR Table :

| Analog Substituent | LogP | IC₅₀ (µM) | Target Protein |

|---|---|---|---|

| 4-Cl-Ph | 3.2 | 0.45 | Enzyme X |

| 4-F-Ph | 2.8 | 0.62 | Enzyme X |

| 3-CF₃-Pyrazole | 3.5 | 0.28 | Enzyme X |

Q. What experimental approaches are used to investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Measure inhibition of target enzymes (e.g., kinase assays using ADP-Glo™) .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .

- Validate Target Specificity : Use CRISPR/Cas9 knockout models to confirm on-target effects .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.